molecular formula C10H16ClN3 B1487878 2-chloro-N-hexylpyrimidin-4-amine CAS No. 1341317-45-0

2-chloro-N-hexylpyrimidin-4-amine

Cat. No.: B1487878
CAS No.: 1341317-45-0
M. Wt: 213.71 g/mol
InChI Key: VNTRDJSNWNATOB-UHFFFAOYSA-N
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Description

2-Chloro-N-hexylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-hexylpyrimidin-4-amine typically involves the reaction of hexylamine with 2-chloropyrimidin-4-amine under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are crucial to achieving high yields and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-hexylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield chlorinated pyrimidines or pyrimidinone derivatives.

  • Reduction: Reduction reactions can produce hexylamine derivatives or other reduced pyrimidines.

  • Substitution: Substitution reactions can lead to the formation of various alkylated or arylated pyrimidines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.

  • Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of inflammatory diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-hexylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit the expression and activity of certain inflammatory mediators, such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α. These interactions contribute to its anti-inflammatory properties.

Comparison with Similar Compounds

  • 2-chloropyrimidin-4-amine

  • N-hexylpyrimidin-4-amine

  • 2-chloro-N-alkylpyrimidin-4-amines (where "alkyl" can be various alkyl groups)

Properties

IUPAC Name

2-chloro-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-7-12-9-6-8-13-10(11)14-9/h6,8H,2-5,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRDJSNWNATOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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